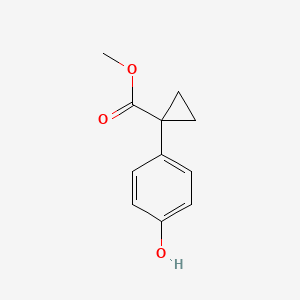
1-(4-羟基苯基)环丙烷-1-甲酸甲酯
描述
“Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The IUPAC name for this compound is methyl 1-(4-(hydroxymethyl)phenyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate” is 1S/C12H14O3/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,13H,6-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.科学研究应用
合成技术
对环丙烷衍生物(包括与 1-(4-羟基苯基)环丙烷-1-甲酸甲酯相关的衍生物)的合成研究涉及构建环丙烷环的创新方法。例如,已经利用二乙氧基丙炔与重氮乙酸甲酯的不对称催化环丙烯化,然后氢化,来创建顺式二取代环丙烷,该环丙烷是进一步转化为具有生物活性的化合物的关键中间体 (Imogaı̈ 等,1998)。另一种方法涉及 1,3-偶极环加成反应和还原反应的分步程序,以制备外消旋和光学活性 2-(2-氨基烷基)-1-羟基环丙烷,突出了环丙烷化学在合成复杂氨基酸衍生物中的多功能性 (Baird 等,2001)。
生物学评估和机理见解
环丙烷部分是研究有机化学中的生物活性和机理见解的核心。例如,具有环丙基部分的溴苯酚衍生物的合成和生物学评估证明了它们作为某些酶的抑制剂的有效性,突出了含环丙烷化合物的潜在治疗应用 (Boztaş 等,2019)。环丙烯衍生物(包括 1-甲基-2-苯基环丙烯-3-甲酸甲酯)的光化学为这些分子的反应性和稳定性提供了有价值的信息,从而提供了对其在光化学反应中的潜在应用的见解 (Pincock 和 Moutsokapas,1977)。
聚合物化学和材料科学
环丙烷衍生物也在聚合物化学和材料科学中得到探索,因为它们具有独特的反应性以及形成新型聚合物结构的能力。在环糊精存在下,使用辣根过氧化物酶作为催化剂,对 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯进行酶促低聚反应,例证了环丙烷衍生物在创造新型聚合物材料中的创新应用 (Pang 等,2003)。
安全和危害
生化分析
Biochemical Properties
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate can alter the balance of metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule. Additionally, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFDRBGHCPJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
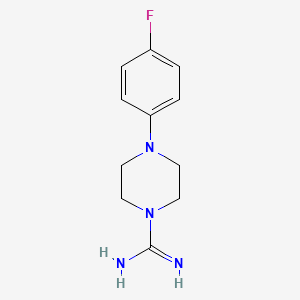
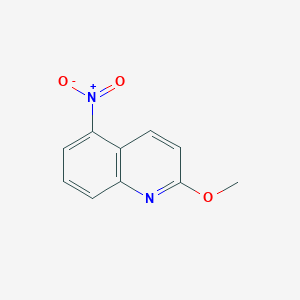

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3154491.png)
![3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154492.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3154498.png)
![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)
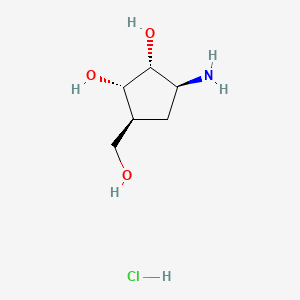
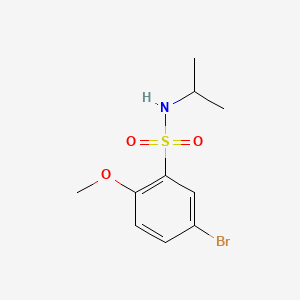
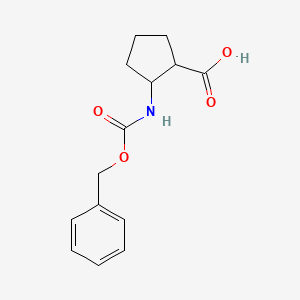

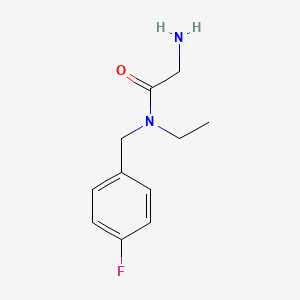
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
